molecular formula C13H11N3O4 B12924696 3(2H)-Pyridazinone, 5-acetyl-2-methyl-4-nitro-6-phenyl- CAS No. 121918-49-8

3(2H)-Pyridazinone, 5-acetyl-2-methyl-4-nitro-6-phenyl-

Katalognummer: B12924696
CAS-Nummer: 121918-49-8
Molekulargewicht: 273.24 g/mol
InChI-Schlüssel: SEUVWDIFXJQCNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetyl-2-methyl-4-nitro-6-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-methyl-4-nitro-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to a precursor molecule.

    Acetylation: Addition of an acetyl group.

    Cyclization: Formation of the pyridazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could convert the nitro group to an amine group.

    Substitution: Various substitution reactions could occur, where different functional groups replace existing ones.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group might yield an amine derivative.

Wissenschaftliche Forschungsanwendungen

5-Acetyl-2-methyl-4-nitro-6-phenylpyridazin-3(2H)-one could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its biological activity.

    Industry: Utilized in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-4-nitro-6-phenylpyridazin-3(2H)-one
  • 5-Acetyl-2-methyl-4-nitropyridazin-3(2H)-one

Uniqueness

5-Acetyl-2-methyl-4-nitro-6-phenylpyridazin-3(2H)-one might be unique due to its specific combination of functional groups, which could confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

121918-49-8

Molekularformel

C13H11N3O4

Molekulargewicht

273.24 g/mol

IUPAC-Name

5-acetyl-2-methyl-4-nitro-6-phenylpyridazin-3-one

InChI

InChI=1S/C13H11N3O4/c1-8(17)10-11(9-6-4-3-5-7-9)14-15(2)13(18)12(10)16(19)20/h3-7H,1-2H3

InChI-Schlüssel

SEUVWDIFXJQCNB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=O)N(N=C1C2=CC=CC=C2)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.